This compound falls under the category of peptide hormones and is specifically designed to interact with vasopressin receptors, particularly the V1b receptor. The structural modifications—namely the deamination of cysteine at position 1 and the substitution of alanine with D-3-pyridyl-alanine at position 2—contribute to its unique pharmacological properties. The compound's CAS number is 136105-89-0, and its molecular formula is .
The synthesis of [deamino-Cys1, D-3-Pyridyl-Ala2, Arg8]-Vasopressin typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides in a stepwise manner. The following key steps are involved:
The molecular structure of [deamino-Cys1, D-3-Pyridyl-Ala2, Arg8]-Vasopressin can be described as follows:
The compound's molecular weight is approximately 1009.20 g/mol .
[deamino-Cys1, D-3-Pyridyl-Ala2, Arg8]-Vasopressin can participate in several chemical reactions:
These reactions are crucial for understanding both the stability and functionality of the compound in biological systems .
The mechanism of action for [deamino-Cys1, D-3-Pyridyl-Ala2, Arg8]-Vasopressin primarily involves its interaction with vasopressin receptors:
This mechanism underlines its potential therapeutic applications in conditions like diabetes insipidus or other disorders related to water balance .
The physical and chemical properties of [deamino-Cys1, D-3-Pyridyl-Ala2, Arg8]-Vasopressin include:
These properties are essential for handling and formulating this compound for research or therapeutic use .
[deamino-Cys1, D-3-Pyridyl-Ala2, Arg8]-Vasopressin has several scientific applications:
The ongoing research into this compound highlights its significance in both basic science and potential clinical applications .
The development of synthetic vasopressin analogues represents a cornerstone in peptide pharmacology, driven by the need to dissect the diverse physiological roles of arginine vasopressin (AVP). Early analogues like desmopressin (dDAVP; [deamino-Cys¹, D-Arg⁸]-Vasopressin) emerged in the 1960s–1970s, demonstrating enhanced antidiuretic effects via V₂ receptor agonism and reduced pressor activity compared to native AVP [2] [5]. This established the principle that targeted modifications (e.g., deamination at Cys¹, D-stereoisomer at position 8) could amplify specific biological actions while minimizing off-target effects. By the 1980s–1990s, efforts shifted toward V₁a- and V₁b-selective ligands. Key milestones included:
Table 1: Evolution of Key Vasopressin Analogues
Compound | Modifications | Primary Receptor Target | Key Advancement |
---|---|---|---|
dDAVP | deamino-Cys¹, D-Arg⁸ | V₂ | Extended antidiuresis; clinical DI treatment |
F-180 | Phe², Orn⁸ | V₁a (human/bovine) | First human V₁a-selective agonist |
d[D-3-Pal]VP | deamino-Cys¹, D-3-Pal² | V₁b (rat) | Potent rat V₁b agonist |
[deamino-Cys¹, D-3-Pal², Arg⁸]-Vasopressin | deamino-Cys¹, D-3-pyridyl-Ala², Arg⁸ | V₁b (human/pituitary) | High human V₁b selectivity; weak V₂ activity |
Vasopressin exerts its effects through three G-protein-coupled receptor (GPCR) subtypes with distinct signaling pathways and tissue distributions:
The structural heterogeneity of vasopressin receptors necessitates precision-engineered ligands to:
[deamino-Cys¹, D-3-Pyridyl-Ala², Arg⁸]-Vasopressin exemplifies this rationale. Its D-3-pyridylalanine substitution at position 2 exploits steric and electronic interactions with human V₁b receptor residues, while deamination at Cys¹ prolongs half-life by reducing enzymatic degradation [6] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7